molecular formula C26H27N3S B2446637 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine CAS No. 690962-25-5

4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2446637
CAS No.: 690962-25-5
M. Wt: 413.58
InChI Key: CVXMHOMTGNXLSH-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a benzylpiperidine and a dimethylphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Gewald Reaction: This step involves the formation of the thienopyrimidine core by reacting a ketone with a cyanoacetamide in the presence of elemental sulfur and a base.

    Cyclization: The intermediate product undergoes cyclization to form the thienopyrimidine ring.

    Substitution: The benzylpiperidine and dimethylphenyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution or other suitable methods.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives, such as:

    4-(4-Trifluoromethylphenyl)thieno[2,3-d]pyrimidine: Known for its use in OLEDs and other electronic applications.

    4-(4-Methoxyphenyl)thieno[2,3-d]pyrimidine: Studied for its potential anti-cancer properties.

    4-(4-Chlorophenyl)thieno[2,3-d]pyrimidine: Investigated for its enzyme inhibitory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyrimidine derivatives .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3S/c1-18-8-9-22(14-19(18)2)23-16-30-26-24(23)25(27-17-28-26)29-12-10-21(11-13-29)15-20-6-4-3-5-7-20/h3-9,14,16-17,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXMHOMTGNXLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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